S-(16-Oxohexadecyl) ethanethioate
Description
S-(16-Oxohexadecyl) ethanethioate is a thioester derivative characterized by a 16-carbon alkyl chain terminated with a ketone (oxo) group, linked to an ethanethioate moiety (CH₃C(O)S–). The synthesis likely involves coupling reactions, such as Sonogashira cross-coupling, to attach functionalized anchor groups to core frameworks .
Properties
CAS No. |
651034-08-1 |
|---|---|
Molecular Formula |
C18H34O2S |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
S-(16-oxohexadecyl) ethanethioate |
InChI |
InChI=1S/C18H34O2S/c1-18(20)21-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19/h16H,2-15,17H2,1H3 |
InChI Key |
IMDTZUMVKRCKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(16-Oxohexadecyl) ethanethioate typically involves the reaction of 16-oxohexadecanoic acid with ethanethiol in the presence of a dehydrating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
S-(16-Oxohexadecyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ethanethioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 16-oxohexadecanoic acid derivatives.
Reduction: Formation of 16-hydroxyhexadecyl ethanethioate.
Substitution: Formation of various substituted ethanethioate derivatives
Scientific Research Applications
Chemistry
S-(16-Oxohexadecyl) ethanethioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology
In biological research, it is used to study lipid metabolism and the role of long-chain fatty acids in cellular processes.
Medicine
Industry
Used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds .
Mechanism of Action
The mechanism of action of S-(16-Oxohexadecyl) ethanethioate involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare S-(16-Oxohexadecyl) ethanethioate with structurally or functionally analogous thioesters:
*Calculated based on structural analogs.
Structural and Functional Analysis
S-(4-Ethynyl-phenyl) ethanethioate: This compound features an aromatic ethynyl group, enabling π-conjugation in molecular wires. Its synthesis via Sonogashira coupling highlights its role in electronic materials, contrasting with the aliphatic chain of this compound, which may prioritize flexibility over conductivity .
Compared to the purely aliphatic S-(16-Oxohexadecyl) derivative, this compound’s tertiary amine group could enhance solubility in polar solvents .
S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate: Its cyclohexyl-oxo substituent reduces chain length and introduces steric hindrance, limiting applications to low-molecular-weight roles like flavoring agents.
Molecular Weight and Chain Length Implications
The hypothetical molecular weight of this compound (~330.53 g/mol) positions it between the smaller flavoring agent (228.35 g/mol) and the dimethylamino derivative (357.59 g/mol). Its extended alkyl chain may enhance thermal stability and surface adhesion compared to shorter-chain analogs, aligning with applications in coatings or self-assembled monolayers.
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